
Pentacosa-3,6,9,12,15-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosa-3,6,9,12,15-pentaene is an organic compound with the molecular formula C25H42 It is a polyunsaturated hydrocarbon featuring five conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-3,6,9,12,15-pentaene typically involves the coupling of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This process can be repeated to introduce multiple double bonds into the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Chemical Reactions Analysis
Types of Reactions
Pentacosa-3,6,9,12,15-pentaene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bonds into single bonds, yielding a saturated hydrocarbon.
Substitution: Halogenation can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
Pentacosa-3,6,9,12,15-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of pentacosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can modulate various biological pathways, including enzyme activity and gene expression. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexacosa-3,6,9,12,15,18-hexaene: Another polyunsaturated hydrocarbon with six conjugated double bonds.
Tetracosa-3,6,9,12,15-tetraene: A similar compound with four conjugated double bonds.
Uniqueness
Pentacosa-3,6,9,12,15-pentaene is unique due to its specific number of conjugated double bonds, which confer distinct chemical and physical properties. Its structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
854201-96-0 |
|---|---|
Molecular Formula |
C25H42 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
pentacosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C25H42/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19-20,22-23,25H,3-4,6,8-10,12,14-16,18,21,24H2,1-2H3 |
InChI Key |
OSRWRHWPSOAWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


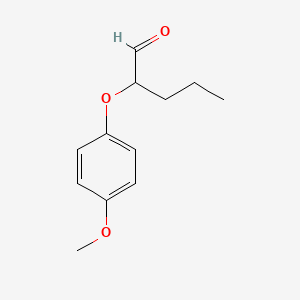
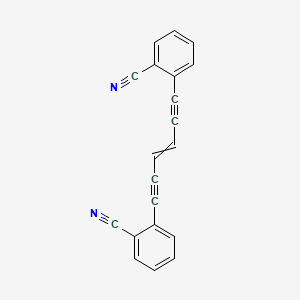
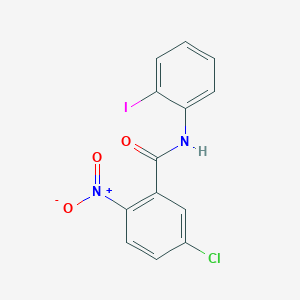

![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
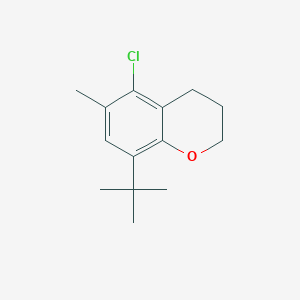
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
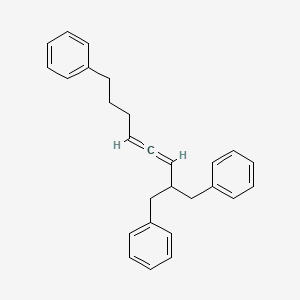
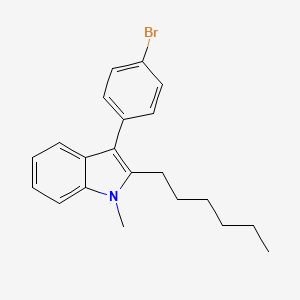
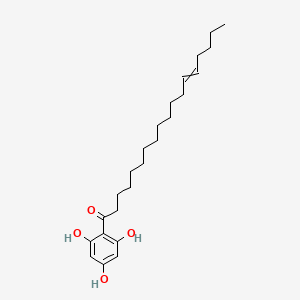
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
